molecular formula C9H14N4S B1378473 3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide CAS No. 1421602-06-3

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide

Cat. No.: B1378473
CAS No.: 1421602-06-3
M. Wt: 210.3 g/mol
InChI Key: IYCFXKPCKLNNQY-UHFFFAOYSA-N
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Description

“3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide” is a chemical compound with the molecular formula C9H14N4S . It’s a versatile material used in scientific research and exhibits unique properties that enable its application in various fields, including drug discovery, catalysis, and material science.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrazole ring attached to a cyclopentyl group and a carbothioamide group . The average mass of the molecule is 210.299 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazoles in general are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its InChI code is 1S/C9H12N4/c10-5-7-6-13 (12-9 (7)11)8-3-1-2-4-8/h6,8H,1-4H2, (H2,11,12) and its InChI key is JWFXBAXRJTXECX-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

  • Novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have shown promising antibacterial activities. These compounds were synthesized through cyclization reactions and evaluated for their effectiveness against bacteria (Pitucha et al., 2010).
  • Another study focused on the inhibition of Haemophilus spp. by N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, demonstrating significant in vitro activity against both planktonic and biofilm-forming cells of H. influenzae and H. parainfluenzae, highlighting its potential as a design component for agents active against these pathogens (Kosikowska et al., 2013).

Anticancer Activity

  • Pyrazole-1-carbothioamide nucleosides were synthesized and screened for antiproliferative activity against various human cancer cell lines. Some compounds exhibited significant IC50 values close to those of reference drugs, indicating potential anticancer applications (Radwan et al., 2019).
  • A study on thiazolyl pyrazolin-5-one derivatives, modified from pyrazole-1-carbothioamide, showed good antioxidant activities as potential additives for lubricating oil, suggesting a different avenue of application with implications for industrial processes (Fadda et al., 2019).

Corrosion Inhibition

  • The corrosion inhibition of mild steel in an acid medium by a newly synthesized pyrazole carbothioamide heterocycle was investigated. The study demonstrated the compound's strong adsorption on the steel surface and its effectiveness as a corrosion inhibitor, showing both chemisorption and physisorption interactions (Boudjellal et al., 2020).

Biochemical Analysis

Biochemical Properties

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the inhibition or activation of enzyme functions, which can lead to significant changes in cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with specific receptors on the cell surface, leading to altered gene expression and metabolic changes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with specific enzymes and receptors is key to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting its function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its biological activity. The compound’s ability to reach its target sites is crucial for its effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

3-amino-1-cyclopentylpyrazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFXKPCKLNNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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